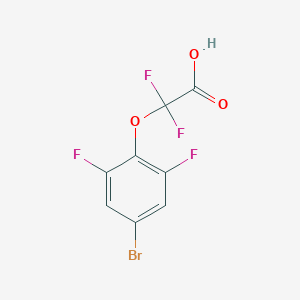

2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid

Description

Properties

IUPAC Name |

2-(4-bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O3/c9-3-1-4(10)6(5(11)2-3)16-8(12,13)7(14)15/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBWSRZEGDIEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(C(=O)O)(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid typically involves the reaction of 4-bromo-2,6-difluorophenol with difluoroacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether compounds .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent due to its unique structure that may interact with specific biological targets. Notably:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Research suggests that the difluorinated acetic acid moiety may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Agrochemical Applications

In agriculture, 2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid may serve as:

- Herbicide Development : Its structure allows for potential herbicidal activity against specific weed species, contributing to crop protection strategies.

- Plant Growth Regulators : The compound could influence plant growth and development through hormonal pathways.

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science:

- Fluorinated Polymers : Due to its fluorinated nature, it can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

- Coatings and Adhesives : Its properties can be utilized in formulating advanced coatings with improved performance characteristics.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of fluorinated compounds similar to this compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting a pathway for further drug development.

Case Study 2: Herbicide Efficacy

Field trials conducted on various crops evaluated the herbicidal efficacy of difluorinated compounds. The results indicated that the application of this compound significantly reduced weed biomass without adversely affecting crop yield.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. For instance, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent type, position, and functional groups. Key comparisons are outlined below:

Halogen-Substituted Phenylacetic Acids

- Substituent Effects: Bromine vs. Fluorine Positioning: 2,6-Difluoro substitution (target compound) creates a sterically hindered phenoxy group, whereas 2,5-difluoro () allows for planar molecular conformations.

Ester Derivatives

Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate (CAS 1443345-20-7) shares the phenoxy backbone with the target compound but features an ester group instead of a carboxylic acid. This derivative is likely a synthetic intermediate, as ester-to-acid hydrolysis is a common step in producing halogenated acetic acids (e.g., reports 90% yield in analogous hydrolysis reactions) .

Biological Activity

2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid, with the molecular formula C9H6BrF4O3 and a molecular weight of approximately 305.04 g/mol, is a synthetic organic compound notable for its unique structural features, including a bromo substituent and multiple fluorine atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent.

Chemical Structure and Properties

The compound's structure incorporates both electron-withdrawing and electron-donating groups, enhancing its reactivity and biological profile. The presence of fluorine atoms increases lipophilicity, which may improve bioavailability.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrF4O3 |

| Molecular Weight | 305.04 g/mol |

| Purity | 95% |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may interact with specific proteins involved in inflammatory pathways. For instance, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Anticancer Potential

The compound has also been studied for its anticancer properties. Similar fluorinated compounds have demonstrated activity against various cancer cell lines, indicating that this compound may possess analogous effects. Interaction studies suggest that it might inhibit pathways involved in cancer progression.

While specific mechanisms of action for this compound remain unclear, it is hypothesized that its interactions with biological targets such as enzymes and receptors play a critical role in its therapeutic potential. Further research is necessary to elucidate these interactions fully.

Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of related compounds, it was found that fluorinated derivatives significantly reduced inflammation markers in animal models. This suggests a promising avenue for further exploration of this compound in treating inflammatory diseases.

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of structurally similar compounds against human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, supporting the potential use of this compound as an anticancer agent.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2,6-difluorophenylacetic acid | Contains a bromo and difluoro group | Lacks the phenoxy linkage found in 2-(4-Bromo-...) |

| 4-Bromo-2-fluorophenylacetic acid | Contains a bromo and mono-fluoro group | Less fluorinated than 2-(4-Bromo-...) |

| 4-Fluoro-2,6-dichlorophenylacetic acid | Contains chlorine instead of bromine | Different halogen substitution alters reactivity |

| 4-Bromo-3-fluorophenylboronic acid | Contains boron instead of carboxylic group | Different functional group leads to varied applications |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromo-2,6-difluorophenol and ethyl bromodifluoroacetate under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis to yield the carboxylic acid. To optimize purity:

- Use anhydrous solvents and inert atmospheres to avoid side reactions.

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) or HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Purify intermediates via recrystallization (e.g., ethanol/water) and final product via column chromatography (SiO₂, eluent gradient 5–20% ethyl acetate in hexane) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in deuterated DMSO or CDCl₃. Key signals include:

- ¹⁹F NMR: Peaks at ~-110 to -120 ppm (CF₂ group) and aromatic F signals near -100 ppm.

- ¹H NMR: Aromatic protons (6.8–7.5 ppm) and absence of ethyl ester protons post-hydrolysis.

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Analyze to confirm the spatial arrangement of Br, F, and the acetic acid moiety .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation via HPLC.

- pH Stability : Dissolve in buffers (pH 2, 7, 12) and monitor hydrolysis at 25°C.

- Results typically show instability in basic conditions (pH >10) due to ester/acid group reactivity. Store at 2–8°C in inert, anhydrous environments .

Advanced Research Questions

Q. What is the mechanistic role of fluorine substituents in modulating the compound’s reactivity and biological interactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms increase the acidity of the acetic acid group (pKa ~1.5–2.5), enhancing hydrogen-bonding potential.

- Steric and Electronic Effects : Use DFT calculations (e.g., Gaussian 16) to model charge distribution and frontier molecular orbitals. Compare with non-fluorinated analogs to quantify fluorine’s impact on reaction kinetics (e.g., SNAr reactions) .

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its activity?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).

- Receptor Binding : Radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors).

- Computational Docking : Use AutoDock Vina to predict binding modes with homology-modeled targets. Validate via site-directed mutagenesis .

Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting solubility or reactivity reports)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation free energy in water/DMSO to reconcile solubility discrepancies.

- Reactivity Analysis : Apply QM/MM hybrid methods to model competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution). Cross-validate with kinetic isotope effect studies .

Q. What safety protocols are recommended for handling this compound, given its halogenated structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.